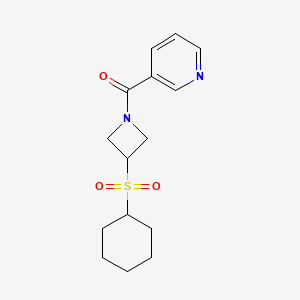

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c18-15(12-5-4-8-16-9-12)17-10-14(11-17)21(19,20)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRKUGSUIQSGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Pyridine Moiety: The final step involves the coupling of the sulfonylated azetidine with a pyridine derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine or pyridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the azetidine and pyridine rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:

Key Observations:

- Target Compound : The cyclohexylsulfonyl group likely increases molecular weight compared to the cyclopropylmethyl analog (322.41 vs. ~322–350 estimated) . Its sulfonyl group may elevate logP compared to the dual-pyridine analog but remain lower than halogenated derivatives.

- Iodinated Pyridine Derivative : The iodine atom introduces significant steric and electronic effects, which could enhance binding to hydrophobic or aromatic-rich regions but reduce metabolic stability.

TLR Modulation Potential

The target compound shares structural similarities with azetidine-containing TLR7-9 antagonists described in , such as 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives. These compounds inhibit TLR7-9 signaling, suggesting that the target compound may also exhibit immunomodulatory properties, albeit with distinct potency due to its cyclohexylsulfonyl group .

Enzyme Inhibition and Binding Affinity

- Dual-Pyridine Analog : The dual pyridine motifs in this compound may facilitate interactions with enzymes or receptors requiring π-π stacking or hydrogen bonding, such as kinases or cytochrome P450 isoforms. Its lower logP (0.7077) suggests better aqueous solubility, which is advantageous for in vivo applications.

- Chlorinated Analog : The chlorine atoms and hydroxypiperidine group could enhance binding to targets like G-protein-coupled receptors (GPCRs) or proteases, where electronegative substituents are critical for activity.

Biological Activity

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement consisting of a cyclohexylsulfonyl group, an azetidine ring, and a pyridine moiety, which may confer specific interactions with biological targets.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O3S |

| Molecular Weight | 308.4 g/mol |

| CAS Number | 1448136-45-5 |

| InChI Key | BHRKUGSUIQSGBW-UHFFFAOYSA-N |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes or receptors. The sulfonyl group enhances the compound's binding affinity, while the azetidine and pyridine rings contribute to its stability and reactivity.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Preliminary studies have suggested its potential effectiveness against various bacterial strains, although specific data on its efficacy remains limited. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Anticancer Activity

There is growing interest in the compound's potential as an anticancer agent. Initial investigations have pointed towards its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have been documented to interfere with cell cycle progression and induce apoptosis in cancer cells.

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in a peer-reviewed journal investigated structurally similar compounds and their effects on cancer cell lines. Results indicated that modifications to the azetidine ring significantly impacted anticancer activity, suggesting that this compound could be optimized for enhanced efficacy against specific cancers .

- Antimicrobial Activity Assessment : Another research effort focused on evaluating the antimicrobial properties of related sulfonamide compounds. The findings demonstrated a correlation between structural features and antimicrobial potency, providing a framework for further exploration of this compound's potential applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Feature Difference | Reported Activity |

|---|---|---|

| (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone | Pyridine ring at position 2 | Moderate anticancer effects reported |

| (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone | Pyridine ring at position 4 | Limited data available |

Q & A

Q. What are the key steps in synthesizing (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone, and how are intermediates characterized?

The synthesis typically involves:

- Step 1 : Introduction of the cyclohexylsulfonyl group to the azetidine ring via sulfonylation under anhydrous conditions.

- Step 2 : Coupling the modified azetidine with pyridin-3-ylmethanone using a carbonyl-activating agent (e.g., EDCI or DCC).

- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while HPLC ensures purity (>95%). Computational tools (e.g., Gaussian) model 3D conformation to validate stereochemistry .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve:

- pH-dependent assays : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hygroscopicity testing : Expose the compound to controlled humidity (40–80% RH) and track mass changes .

Q. What analytical techniques are critical for confirming the compound’s structural identity?

- NMR spectroscopy : Assigns proton and carbon environments, with 2D experiments (COSY, HSQC) resolving overlapping signals.

- X-ray crystallography : Provides absolute stereochemistry for crystalline derivatives.

- FT-IR spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- Microwave-assisted synthesis : Reduces reaction time and improves azetidine coupling efficiency.

- In-line purification : Use flash chromatography or automated continuous flow systems to isolate intermediates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence polarization) and cell-based viability assays (e.g., MTT).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity.

- Stereochemical analysis : Enantiomer separation (chiral HPLC) to test if impurities or racemic mixtures cause variability .

Q. How does the cyclohexylsulfonyl group influence target binding and pharmacokinetics?

- Molecular docking : Simulations (AutoDock Vina) show the sulfonyl group forms hydrogen bonds with kinase active sites (e.g., ATP-binding pockets).

- Metabolic stability : The cyclohexyl moiety reduces CYP450-mediated oxidation, confirmed via liver microsome assays.

- Comparative SAR : Replace sulfonyl with methylsulfonyl or phenylsulfonyl to assess potency changes .

Q. What computational methods predict the compound’s potential off-target interactions?

- QSAR models : Train algorithms on datasets of structurally similar azetidine derivatives to forecast affinity for GPCRs or ion channels.

- Molecular dynamics (MD) simulations : Analyze binding persistence in simulated lipid bilayers (e.g., POPC membranes).

- Pharmacophore mapping : Identify shared features with known inhibitors of proteases or phosphatases .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

- Substituent variation : Systematically modify the pyridine ring (e.g., trifluoromethyl, methoxy) and azetidine substituents (e.g., hydroxyl, fluoromethyl).

- In vitro testing : Measure IC₅₀ values against primary targets (e.g., kinases) and counter-screen for cytotoxicity (HEK293 cells).

- Statistical modeling : Use partial least squares (PLS) regression to correlate structural descriptors with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.